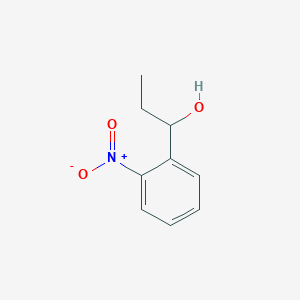

I+/--Ethyl-2-nitrobenzenemethanol

説明

The compound I+/--Ethyl-2-nitrobenzenemethanol (exact structural confirmation pending due to nomenclature ambiguity) is hypothesized to be a nitroaromatic derivative featuring a benzene ring substituted with a nitro (-NO₂) group at the 2-position, an ethyl (-CH₂CH₃) group, and a hydroxymethyl (-CH₂OH) moiety. Nitrobenzenemethanol derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to undergo further functionalization . For this analysis, we assume a structural analog to intermediates described in the evidence (e.g., 2-(2-methyl-4-nitrophenyl)ethanol, ) but with distinct substitution patterns.

特性

CAS番号 |

90972-31-9 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

181.19 g/mol |

IUPAC名 |

1-(2-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |

InChIキー |

KJDAFZZSRSPAJN-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=CC=CC=C1[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

化学反応の分析

Types of Reactions

1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions

Major Products Formed

Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.

Reduction: 1-(2-aminophenyl)propan-1-ol.

Substitution: Various substituted phenylpropanols depending on the nucleophile used

科学的研究の応用

作用機序

The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 2-methyl-4-nitrophenylacetate ()

- Structure : Benzene ring with a nitro group at the 4-position, methyl at 2-position, and an ethyl ester (-COOCH₂CH₃) side chain.

- Synthesis : Synthesized via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile (86.4% yield) .

- Key Properties :

- MS : m/z 246.0 [M+Na]⁺, 222.1 [M-H]⁻.

- 1H-NMR : δ 8.05 (ArH), 4.19 (CH₂CH₃), 2.43 (CH₃).

- Comparison: Unlike the target compound, this derivative lacks a hydroxymethyl group and features an ester instead of an alcohol.

2-(2-Methyl-4-nitrophenyl)ethanol ()

- Structure: Benzene ring with nitro (4-position), methyl (2-position), and ethanol (-CH₂CH₂OH) groups.

- Synthesis : Reduction of ethyl 2-methyl-4-nitrophenylacetate using NaBH₄ (93.2% yield) .

- Key Properties :

- MS : m/z 182.1 [M+H]⁺.

- Comparison : The presence of a primary alcohol (-CH₂OH) increases polarity compared to ester derivatives, improving solubility in polar solvents. The 4-nitro group deactivates the ring, reducing electrophilic substitution reactivity relative to 2-nitro analogs.

1-(2-Amino-6-nitrophenyl)ethanone ()

- Structure: Benzene ring with amino (-NH₂) at 2-position, nitro at 6-position, and acetyl (-COCH₃) group.

- Key Properties :

- Comparison: The amino group introduces nucleophilic reactivity, contrasting with the electron-withdrawing nitro group in the target compound. The meta-nitro substitution (6-position) may sterically hinder reactions compared to ortho-nitro derivatives.

Electrochemically Iodinated Aromatics ()

- Relevance : Electrochemical iodination using I⁺ generated from I₂/H₂SO₄ enables regioselective iodination of aromatic rings .

- Comparison: If the target compound includes an iodine substituent (implied by "I+" in its name), this method could theoretically synthesize it.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s 2-nitro substitution likely complicates synthesis due to steric hindrance and electronic deactivation, contrasting with the 4-nitro analogs in .

- Reactivity : The hydroxymethyl group may enhance hydrogen-bonding interactions, increasing solubility in protic solvents compared to ester or ketone derivatives.

- Safety: Nitroaromatics generally pose explosion risks under heat or friction. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone () suggests caution until toxicological studies confirm safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。